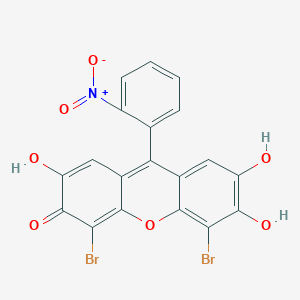
3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)-: is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of bromine, hydroxyl, and nitrophenyl groups attached to a xanthenone core. It is often used in various scientific research fields due to its distinct chemical reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)- typically involves multi-step organic reactionsThe nitrophenyl group is then added via nitration reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine derivative.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted xanthenone derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic transformations .
Biology:
- Investigated for its potential as a fluorescent probe due to its unique optical properties.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Used in drug development research .
Industry:
- Employed in the production of dyes and pigments.
- Utilized in the development of advanced materials with specific electronic properties .
Mecanismo De Acción
The mechanism of action of 3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The presence of bromine and nitrophenyl groups enhances its ability to form strong interactions with biological targets, leading to significant biological effects .
Comparación Con Compuestos Similares
- 4,5-dibromo-2,6,7-trihydroxy-9-phenylxanthen-3-one
- Disodium 4′,5′-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9′-xanthene]-3′,6′-diolate
- 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dimethylspiro[isobenzofuran-1(3H),9′-xanthene]-3-one
Uniqueness: The presence of the nitrophenyl group in 3H-Xanthen-3-one, 4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)- distinguishes it from other similar compounds.
Propiedades
Número CAS |
113659-63-5 |
|---|---|
Fórmula molecular |
C19H9Br2NO7 |
Peso molecular |
523.1 g/mol |
Nombre IUPAC |
4,5-dibromo-2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one |
InChI |
InChI=1S/C19H9Br2NO7/c20-14-16(25)11(23)5-8-13(7-3-1-2-4-10(7)22(27)28)9-6-12(24)17(26)15(21)19(9)29-18(8)14/h1-6,23-25H |
Clave InChI |
NVJMWVASABWXSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)O)O)Br)Br)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


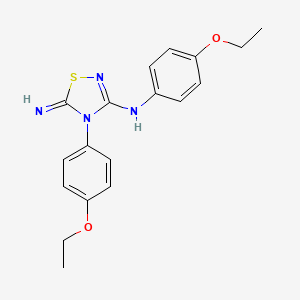
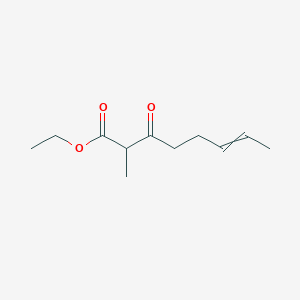
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
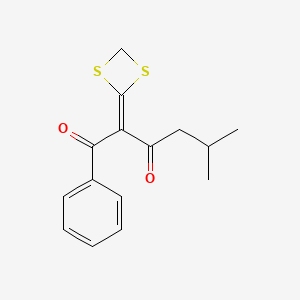

![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
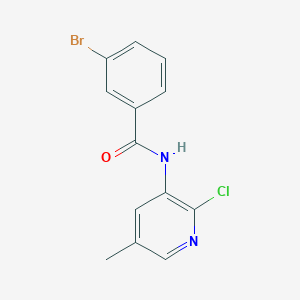
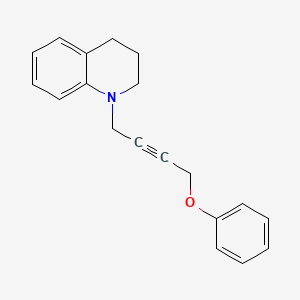
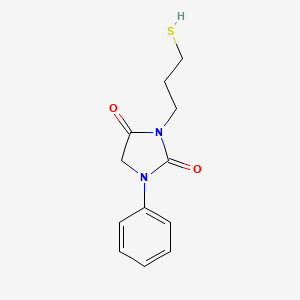
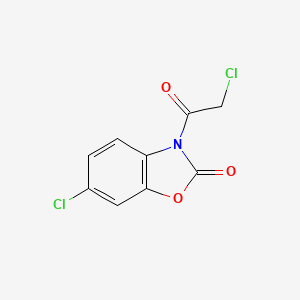
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)

